Welcome to the BenchChem Online Store!
molecular formula C16H15NO3 B158604 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS No. 317374-08-6

2-Methyl-4-(2-methylbenzamido)benzoic acid

Cat. No. B158604
M. Wt: 269.29 g/mol
InChI Key: KJGSVQLCVULXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501730B2

Procedure details

The isomer mixture of 1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride and 1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride obtained in the above Reference Example 6 (207.3 g, 0.544 mole) is suspended in methanol (0.4 L) and thereto is added a solution of sodium hydroxide (52.5 g, 1.31 mole) in water (0.6 L), and the mixture is stirred at 60-76° C. for about 4 hours to complete the reaction. To the reaction mixture is added concentrated hydrochloric acid (0.108 L) at the same temperature to adjust pH=1. The mixture is stirred under ice cooling for one hour, and the precipitated crystals are separated by filtration. The resulting crystals are washed with water and dried at around 60° C. to give the crude product (125.5 g, yield 85.6%). A part of this crude product (20 g) is recrystallized from methanol (340 mL) and dried at 60° C. to give the desired product (12.1 g, yield 60.5%, purity by HPLC 99.7%).
Name
1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 6
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
52.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 L
Type
solvent
Reaction Step Three
Quantity
0.108 L
Type
reactant
Reaction Step Four
Quantity
0.4 L
Type
solvent
Reaction Step Five
Yield
60.5%

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:18])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[CH:6]=[CH:5][C:4]=1[C:19](=[O:27])C[N+]1C=CC=CC=1.[Cl-].CC1C=CC(C(=[O:44])C[N+]2C=CC=CC=2)=C(NC(=O)C2C=CC=CC=2C)C=1.[OH-].[Na+].Cl>CO.O>[CH3:2][C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:18])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[CH:6]=[CH:5][C:4]=1[C:19]([OH:27])=[O:44] |f:0.1,2.3,4.5|

Inputs

Step One
Name
1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].CC1=C(C=CC(=C1)NC(C1=C(C=CC=C1)C)=O)C(C[N+]1=CC=CC=C1)=O
Name
1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].CC1=CC(=C(C=C1)C(C[N+]1=CC=CC=C1)=O)NC(C1=C(C=CC=C1)C)=O
Step Two
Name
Example 6
Quantity
207.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
52.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.108 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.4 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 (± 8) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60-76° C. for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The mixture is stirred under ice cooling for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration
WASH
Type
WASH
Details
The resulting crystals are washed with water
CUSTOM
Type
CUSTOM
Details
dried at around 60° C.
CUSTOM
Type
CUSTOM
Details
to give the crude product (125.5 g, yield 85.6%)
CUSTOM
Type
CUSTOM
Details
A part of this crude product (20 g) is recrystallized from methanol (340 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)NC(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.